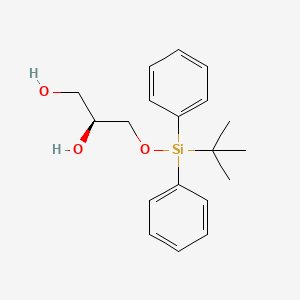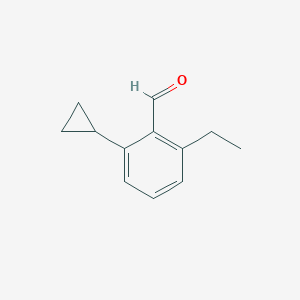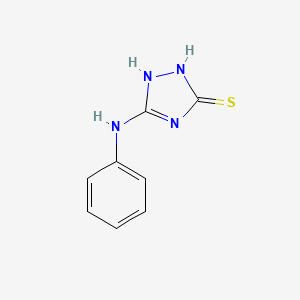
tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with an isothiocyanatomethyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with potassium thiocyanate. The reaction is carried out in an appropriate solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like ethanol or methanol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate.
tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: Another related compound with a formyl group instead of an isothiocyanate group.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with a hydroxymethylphenyl group, used in targeted protein degradation.
Uniqueness
This compound is unique due to its isothiocyanate functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of thiourea derivatives and other biologically active compounds.
Eigenschaften
Molekularformel |
C12H20N2O2S |
|---|---|
Molekulargewicht |
256.37 g/mol |
IUPAC-Name |
tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,3)16-11(15)14-6-4-10(5-7-14)8-13-9-17/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
HFLSLXDKKYRQSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=C=S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-2H-benzofuro[3,2-c]pyrazol-3-amine](/img/structure/B8557940.png)
![(8-Morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8557948.png)










